molecular formula C10H9BrN2O2 B13944272 6-Bromo-8-methoxy-2-quinazolinemethanol

6-Bromo-8-methoxy-2-quinazolinemethanol

Cat. No.: B13944272
M. Wt: 269.09 g/mol
InChI Key: FBFJCOKNNFHJSI-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-quinazolinemethanol is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-2-quinazolinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methoxy-2-quinazolinemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2-quinazolinemethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methoxyquinazoline: Lacks the methanol group at the 2-position.

    8-Methoxy-2-quinazolinemethanol: Lacks the bromine atom at the 6-position.

    6-Bromo-8-methoxyquinazoline: Lacks the methanol group at the 2-position.

Uniqueness

6-Bromo-8-methoxy-2-quinazolinemethanol is unique due to the presence of both the bromine atom at the 6-position and the methanol group at the 2-position. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

(6-bromo-8-methoxyquinazolin-2-yl)methanol

InChI

InChI=1S/C10H9BrN2O2/c1-15-8-3-7(11)2-6-4-12-9(5-14)13-10(6)8/h2-4,14H,5H2,1H3

InChI Key

FBFJCOKNNFHJSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)CO)Br

Origin of Product

United States

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